An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of Prucalopride. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.
Introduction
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a crucial building block in the development of various therapeutic agents. Its synthesis has been a subject of significant interest, leading to the development of multiple synthetic routes. This guide focuses on the most prevalent and industrially relevant pathways, providing detailed procedural information and data to support research and development efforts in this area.
Primary Synthesis Pathway
The most commonly employed synthetic route to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves a multi-step process commencing from a substituted aromatic precursor. The core transformations include the formation of the dihydrobenzofuran ring system, followed by chlorination and subsequent hydrolysis of protecting groups. A widely documented approach starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.[1][2][3]
The overall synthesis can be visualized as a three-stage process:
Caption: Overall synthetic pathway for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Experimental Protocols
The initial step involves an intramolecular cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This is typically achieved via a Mitsunobu reaction.[1][3]
Protocol:
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To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent (e.g., tetrahydrofuran, dichloromethane), add triphenylphosphine and an azodicarboxylate derivative (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD) at ambient temperature.[1][3]
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Stir the reaction mixture for 2-3 hours.
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Upon completion, an alkane solvent is added to precipitate the crude product.
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The solid is collected by suction filtration to yield the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Caption: Experimental workflow for the cyclization step.
The crude product from the previous step is then chlorinated, typically using N-chlorosuccinimide (NCS).[1][3]
Protocol:
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The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is dissolved in an appropriate organic solvent.
-
N-chlorosuccinimide is added to the solution.
-
The reaction is stirred for 2-5 hours.
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Water is then added to the reaction mixture to precipitate the chlorinated product.
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The solid is collected by suction filtration to give the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[3]
Caption: Experimental workflow for the chlorination step.
The final step involves the hydrolysis of both the ester and the amide groups to yield the desired product. This is typically carried out under basic conditions.[4][5]
Protocol:
-
The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is suspended in a mixture of water and an alcohol (e.g., methanol or 1-methoxy-2-propanol).[2][4]
-
A strong base, such as sodium hydroxide, is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from 75-90°C and stirred for several hours (8-15 hours).[2][4]
-
After cooling, the pH of the mixture is adjusted to 3.0-4.0 with an aqueous acid solution (e.g., hydrochloric acid) to precipitate the product.[4]
-
The precipitated solid is filtered, washed with water and a suitable organic solvent (e.g., acetone), and then dried to afford the final product.[4]
Caption: Experimental workflow for the hydrolysis step.
Quantitative Data Summary
The following table summarizes the reported yields for the final hydrolysis step from various sources.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | 1-methoxy-2-propanol; water; sodium hydroxide at 90°C for 8 h | 89.8 | [2] |
| 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Sodium hydroxide in water at 75-80°C for 15 hours, followed by acidification. | ~80-85 | [4] |
| 4-ethanamide amino-5-chloro-7-benzofurancarboxylic acid methyl esters | Sodium hydroxide in water and methanol, heated to 80-85°C for 2 hours, then acidified. | 41 (overall) | [3] |
Alternative Synthesis Pathway
An alternative route to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid has been reported starting from p-aminosalicylic acid. This pathway involves a different sequence of reactions to construct the final molecule.
The key steps in this alternative pathway are:
-
Esterification and Acylation: Protection of the carboxylic acid and amino groups of p-aminosalicylic acid.
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Halogenation: Introduction of the chloro and bromo substituents onto the aromatic ring.
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Etherification and Cyclization: Formation of the dihydrobenzofuran ring.
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Hydrolysis: Deprotection to yield the final product.
This alternative pathway offers a different strategic approach to the target molecule, which may be advantageous depending on the availability of starting materials and specific process requirements.
Conclusion
The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a well-documented process, with the primary pathway involving cyclization, chlorination, and hydrolysis being the most extensively reported. This guide provides a detailed overview of this pathway, including specific experimental protocols and quantitative data to aid researchers in the practical application of this synthesis. The alternative pathway mentioned offers another viable route for consideration. The information compiled herein serves as a valuable resource for scientists and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]
- 2. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
